molecular formula C7H8O2S B2467771 2-Ethylthiophene-3-carboxylic acid CAS No. 77756-28-6

2-Ethylthiophene-3-carboxylic acid

Cat. No.: B2467771
CAS No.: 77756-28-6
M. Wt: 156.2
InChI Key: LMXGLAZELVIQOB-UHFFFAOYSA-N
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Description

2-Ethylthiophene-3-carboxylic acid is an organic compound with the molecular formula C7H8O2S. It is a derivative of thiophene, a five-membered aromatic ring containing one sulfur atom.

Mechanism of Action

Target of Action

The primary targets of 2-Ethylthiophene-3-carboxylic acid are currently unknown. This compound is a derivative of thiophene, a class of compounds that have been found to exhibit a variety of biological effects . .

Mode of Action

Thiophene derivatives are known to interact with various biological targets, but the exact interactions of this compound with its targets, and the resulting changes, are currently unknown .

Pharmacokinetics

The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, are not well-studied. The compound’s impact on bioavailability is also unknown. The compound is a powder at room temperature, with a melting point of 58-60°C , which may influence its pharmacokinetic properties.

Result of Action

As a derivative of thiophene, it may share some of the biological effects observed in other thiophene compounds, such as anti-inflammatory, antimicrobial, and anticancer properties . .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. It’s worth noting that the compound is stable at room temperature , suggesting that it may be relatively stable under normal environmental conditions.

Biochemical Analysis

Biochemical Properties

It is known that thiophene derivatives play a significant role in the metabolism of lipids . They act as acyl carriers, assisting with the transfer of acyl groups such as fatty acids from one substrate to another . The ‘acyl X group’ in a thioester is a thiol .

Cellular Effects

It is known that other thiophene derivatives can enter cellular respiration through various intermediates . They can be converted to various intermediates of glycolysis and the citric acid cycle .

Molecular Mechanism

The molecular mechanism of 2-Ethylthiophene-3-carboxylic acid is not well-studied. It is known that thiophene derivatives can undergo various chemical reactions. For instance, the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions generates 3-hydroxy-2-thiophene carboxylic derivatives .

Temporal Effects in Laboratory Settings

It is known that the compound has a melting point of 58-60 degrees Celsius , indicating its stability under normal laboratory conditions.

Metabolic Pathways

The specific metabolic pathways involving this compound are not well-known. It is known that thiophene derivatives can be involved in various metabolic processes. For instance, they can be converted to various intermediates of glycolysis and the citric acid cycle .

Transport and Distribution

It is known that other thiophene derivatives can enter cellular respiration through various intermediates .

Subcellular Localization

It is known that other thiophene derivatives can enter cellular respiration through various intermediates .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethylthiophene-3-carboxylic acid can be synthesized through several methods. One common route involves the reaction of 2-methylthiophene-3-carboxylic acid with iodomethane in the presence of a base such as lithium diisopropylamide in tetrahydrofuran at -30°C for 2.5 hours .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis methods used in laboratory settings can be scaled up for industrial applications with appropriate modifications to reaction conditions and equipment.

Chemical Reactions Analysis

Types of Reactions: 2-Ethylthiophene-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Ethylthiophene-3-carboxylic acid has several applications in scientific research:

Comparison with Similar Compounds

  • Thiophene-2-carboxylic acid
  • Thiophene-3-carboxylic acid
  • 2-Methylthiophene-3-carboxylic acid

Comparison: 2-Ethylthiophene-3-carboxylic acid is unique due to the presence of an ethyl group at the 2-position of the thiophene ring. This structural modification can influence its chemical reactivity and biological activity compared to other thiophene carboxylic acids. For example, the ethyl group may enhance lipophilicity, potentially improving the compound’s ability to interact with lipid membranes and biological targets .

Properties

IUPAC Name

2-ethylthiophene-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O2S/c1-2-6-5(7(8)9)3-4-10-6/h3-4H,2H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMXGLAZELVIQOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CS1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77756-28-6
Record name 2-ethylthiophene-3-carboxylic acid
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